molecular formula C13H19ClN2O B2436572 N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride CAS No. 151434-95-6

N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride

Cat. No. B2436572
CAS RN: 151434-95-6
M. Wt: 254.76
InChI Key: MYYLVQFXWRFWFZ-MNMPKAIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride is a chemical compound that belongs to the class of amides. It has a CAS Number of 151434-95-6 and a molecular weight of 254.76 .


Synthesis Analysis

The synthesis of benzamides, which includes N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride, can be achieved through direct condensation of benzoic acids and amines in the presence of a green reusable and highly efficient catalyst (diatomite earth@IL/ZrCl4) under ultrasound irradiation .


Molecular Structure Analysis

The IUPAC name of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride is N-((1R,2R)-2-aminocyclohexyl)benzamide hydrochloride . The InChI code is 1S/C13H18N2O.ClH/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,14H2,(H,15,16);1H/t11-,12-;/m1./s1 .


Physical And Chemical Properties Analysis

N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride has a melting point range of 254-256 degrees Celsius .

Scientific Research Applications

Antioxidant Activity

Benzamides have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . This property can be useful in various fields, including food preservation, cosmetics, and pharmaceuticals.

Antibacterial Activity

Some benzamides have shown antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs.

Antifungal Activity

Benzamides can also exhibit antifungal properties . They could be used in the development of antifungal agents for the treatment of various fungal infections.

Anti-inflammatory Activity

Benzamides have been found to possess anti-inflammatory properties . They could be used in the treatment of various inflammatory diseases.

Anticancer Activity

Certain benzamides have shown potential as anticancer agents . They could be used in the development of new drugs for the treatment of various types of cancer.

Industrial Applications

Amides are widely used in various industrial sectors, including the plastic, rubber, and paper industries . They can act as plasticizers, stabilizers, and curing agents.

Safety And Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,14H2,(H,15,16);1H/t11-,12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYLVQFXWRFWFZ-MNMPKAIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)NC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.